

# synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide from 4-aminoacetophenone

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## Compound of Interest

Compound Name: *N*-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Cat. No.: B186543

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## Application Note & Protocol

Topic: High-Fidelity Synthesis of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** from 4-Aminoacetophenone

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** is a key building block in pharmaceutical synthesis, notably as an intermediate for cardioactive drugs.<sup>[1]</sup> This document provides a comprehensive, field-tested guide for its synthesis from the readily available starting material, 4-aminoacetophenone. The described two-step pathway is designed for high yield and purity, emphasizing experimental rationale, process control, and safety. The protocols are structured to be self-validating, incorporating in-process checks and detailed characterization methods. This guide is intended for professionals in chemical research and development who require a robust and reproducible synthetic method.

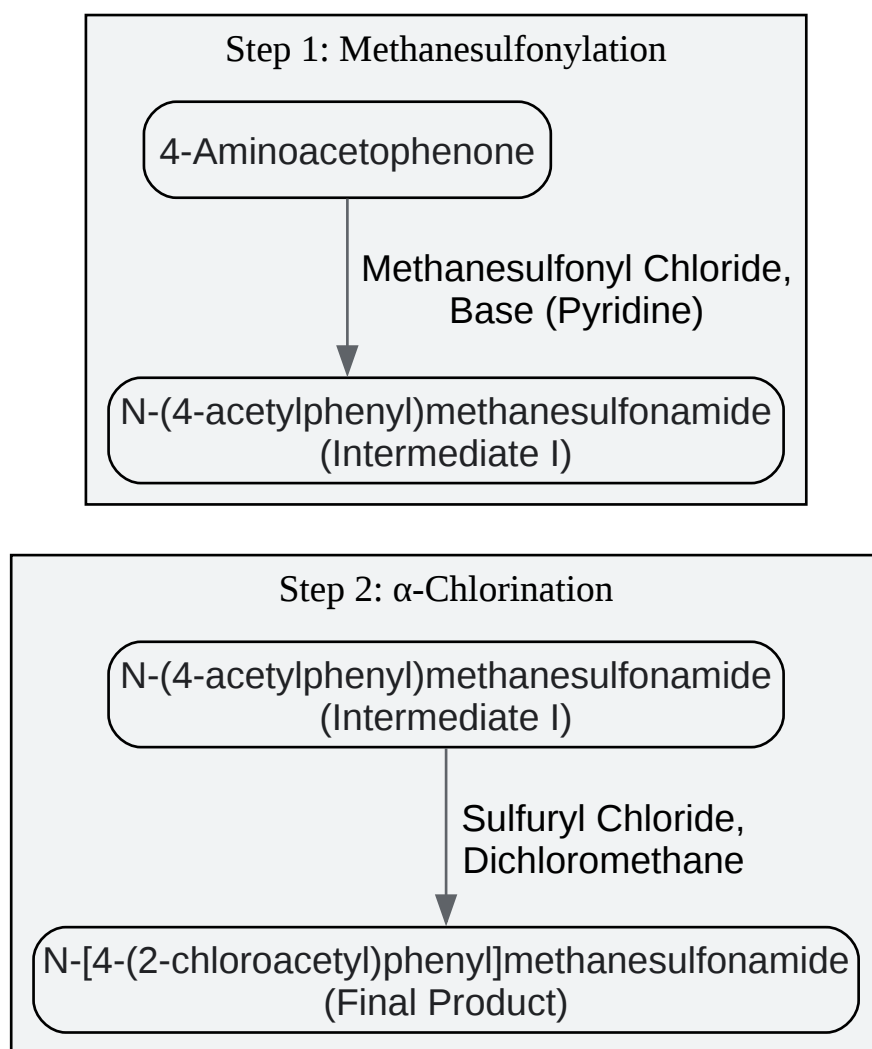
## Introduction: The Synthetic Strategy

The transformation of 4-aminoacetophenone into **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** is a strategic two-step process. Each step is designed to modify a different functional group of the starting material with high selectivity.

- **Step 1: Methanesulfonylation.** The primary aromatic amine of 4-aminoacetophenone is selectively protected and converted into a stable methanesulfonamide. This is achieved by reaction with methanesulfonyl chloride in the presence of a base. This initial step is critical as it deactivates the amino group, preventing it from interfering with the subsequent chlorination reaction.
- **Step 2:  $\alpha$ -Chlorination.** The methyl group of the acetyl moiety is chlorinated to yield the final chloroacetyl product. This reaction proceeds via an enol or enolate intermediate and requires a suitable chlorinating agent, such as sulfuryl chloride, which provides a controlled and efficient conversion.

This sequential approach ensures that the reactions are chemoselective and lead to the desired product in high purity.

## Overall Reaction Pathway



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Caption: Two-step synthesis pathway.

## Part I: Synthesis of N-(4-acetylphenyl)methanesulfonamide (Intermediate I)

### Principle and Rationale

The first step involves the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two crucial functions: it acts as a solvent and neutralizes the hydrochloric acid

(HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

## Experimental Protocol

### Materials & Equipment

Reagent/Equipment	Specification
4-Aminoacetophenone	>98% purity
Methanesulfonyl Chloride (MsCl)	>99% purity
Pyridine	Anhydrous
Dichloromethane (DCM)	Anhydrous
Hydrochloric Acid (HCl)	2 M solution
Saturated Sodium Bicarbonate	Aqueous solution
Anhydrous Magnesium Sulfate	Granular
Round-bottom flask (250 mL)	With magnetic stirrer
Addition Funnel	50 mL
Ice Bath	
Rotary Evaporator	
Buchner Funnel & Flask	

### Procedure

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone (13.5 g, 100 mmol) in anhydrous pyridine (60 mL). Cool the flask in an ice bath to 0-5 °C with continuous stirring.
- **Reagent Addition:** Slowly add methanesulfonyl chloride (8.5 mL, 110 mmol) dropwise to the cooled solution over 30 minutes using an addition funnel. Maintain the internal temperature

below 10 °C throughout the addition. Rationale: The reaction is exothermic; slow addition prevents temperature spikes that could lead to side reactions.

- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching and Work-up:** Carefully pour the reaction mixture into 300 mL of ice-cold 2 M HCl. This will neutralize the pyridine and precipitate the product. Stir the resulting slurry for 20 minutes.
- **Isolation:** Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold water (2 x 50 mL) and a small amount of cold ethanol to remove residual impurities.
- **Purification:** Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-acetylphenyl)methanesulfonamide as a white or off-white solid.
- **Drying:** Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 85-95%.

## Part II: Synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide (Final Product)

### Principle and Rationale

This step involves the selective chlorination of the  $\alpha$ -carbon of the acetyl group on Intermediate I. Sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ) is an effective reagent for this transformation in an inert solvent like dichloromethane (DCM). The reaction is believed to proceed through a radical mechanism or via an acid-catalyzed enolization followed by reaction with the chlorinating agent. The sulfonamide group is stable under these conditions.

## Experimental Protocol

### Materials & Equipment

Reagent/Equipment	Specification
N-(4-acetylphenyl)methanesulfonamide	From Part I
Sulfuryl Chloride (SO <sub>2</sub> Cl <sub>2</sub> )	>97% purity
Dichloromethane (DCM)	Anhydrous
Round-bottom flask (500 mL)	With magnetic stirrer & reflux condenser
Addition Funnel	50 mL
Heating Mantle	
Rotary Evaporator	
Buchner Funnel & Flask	

## Procedure

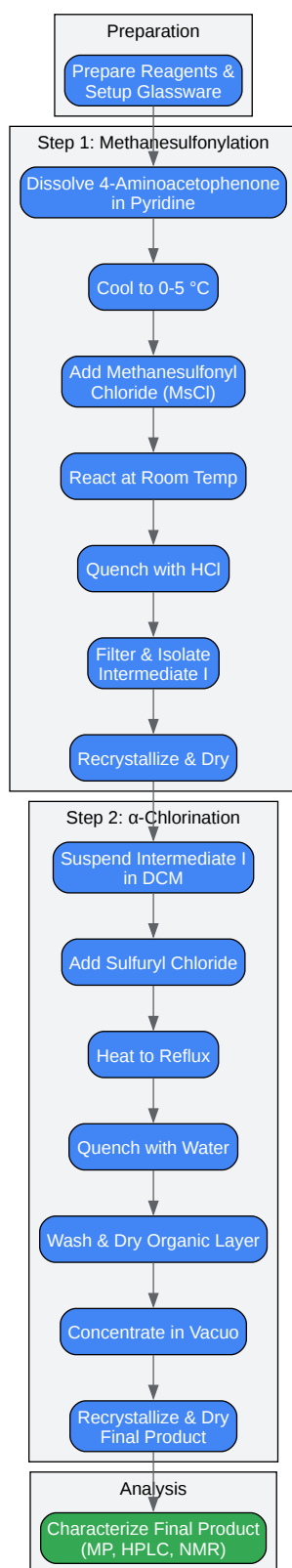
- **Reaction Setup:** Suspend N-(4-acetylphenyl)methanesulfonamide (21.3 g, 100 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Reagent Addition:** Add sulfuryl chloride (8.8 mL, 110 mmol) dropwise to the suspension at room temperature over 20 minutes. Caution: This reaction evolves HCl and SO<sub>2</sub> gases. Perform this step in a well-ventilated fume hood.[\[2\]](#)[\[3\]](#)
- **Reaction Progression:** After addition, gently heat the mixture to reflux (approx. 40 °C) and maintain for 2-4 hours. The suspension should gradually become a clear solution as the reaction proceeds. Monitor the conversion by TLC or HPLC.[\[4\]](#)
- **Quenching and Work-up:** Cool the reaction mixture to room temperature. Slowly pour it into 200 mL of cold water to quench the excess sulfuryl chloride. Separate the organic layer.
- **Washing:** Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) to remove acidic byproducts, followed by a final wash with brine (100 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

- Purification: The crude solid is typically purified by recrystallization from a suitable solvent such as ethanol or isopropyl acetate to afford the final product, **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide**, as a crystalline solid.[\[1\]](#)
- Drying: Dry the final product under vacuum at 60 °C.

## Product Characterization & Data

Parameter	Intermediate I (Expected)	Final Product (Reported)
Chemical Name	N-(4-acetylphenyl)methanesulfonamide	N-[4-(2-chloroacetyl)phenyl]methanesulfonamide <a href="#">[5]</a>
CAS Number	1576-49-4	64488-52-4 <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub> S	C <sub>9</sub> H <sub>10</sub> ClNO <sub>3</sub> S <a href="#">[6]</a>
Molecular Weight	213.25 g/mol	247.70 g/mol <a href="#">[7]</a>
Appearance	White crystalline solid	White to pale yellow crystalline solid
Melting Point	~150-154 °C	197.5-199.0 °C <a href="#">[1]</a> <a href="#">[8]</a>

## Experimental Workflow Diagram



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Caption: Detailed experimental workflow.



## Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. The following points are critical for this procedure:

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).[9]
- Fume Hood: Both methanesulfonyl chloride and sulfuryl chloride are highly corrosive, toxic, and moisture-sensitive.[10] They release toxic gases (HCl, SO<sub>2</sub>) upon reaction or contact with moisture.[3] All handling of these reagents and the execution of the reactions must be performed inside a certified chemical fume hood.[9]
- Methanesulfonyl Chloride (MsCl): Causes severe skin burns and eye damage. It is toxic if swallowed or in contact with skin and may cause respiratory irritation.[2] Store in a cool, dry place away from moisture, in a tightly sealed, corrosion-resistant container.[9]
- Sulfuryl Chloride (SO<sub>2</sub>Cl<sub>2</sub>): Reacts violently with water. It is corrosive and causes severe burns. Inhalation can be harmful. Handle with extreme care.
- Spill Response: In case of a small spill, absorb the chemical with an inert material like vermiculite or sand.[9] For larger spills, evacuate the area and follow emergency procedures. Neutralize acidic residues carefully with sodium bicarbonate.[9]
- Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Do not mix waste streams.

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